molecular formula C9H16O B12645837 Isophorol, (+)- CAS No. 80311-51-9

Isophorol, (+)-

Cat. No.: B12645837
CAS No.: 80311-51-9
M. Wt: 140.22 g/mol
InChI Key: LDRWAWZXDDBHTG-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isophorol, (+)- can be synthesized through the hydrogenation of isophorone, which is an α,β-unsaturated cyclic ketone. The hydrogenation process involves the addition of hydrogen to the double bond of isophorone, resulting in the formation of isophorol .

Industrial Production Methods: The industrial production of isophorol typically involves the aldol condensation of acetone using potassium hydroxide (KOH) as a catalyst. This process produces diacetone alcohol, which undergoes further condensation to form mesityl oxide. Mesityl oxide is then hydrogenated to produce isophorol .

Mechanism of Action

Molecular Targets and Pathways: Isophorol exerts its effects primarily through interactions with enzymes and receptors in biological systems. The hydroxyl group of isophorol can form hydrogen bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Properties

CAS No.

80311-51-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1R)-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3/t8-/m0/s1

InChI Key

LDRWAWZXDDBHTG-QMMMGPOBSA-N

Isomeric SMILES

CC1=C[C@@H](CC(C1)(C)C)O

Canonical SMILES

CC1=CC(CC(C1)(C)C)O

Origin of Product

United States

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